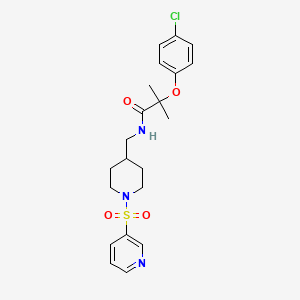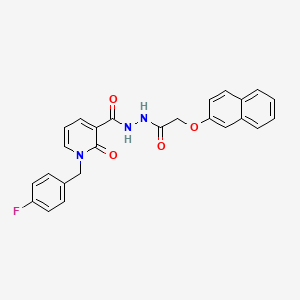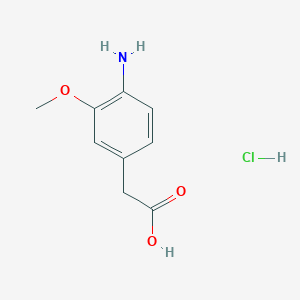
(3,5-dimetil-1H-pirazol-4-il)(3-((6-metoxipiridazin-3-il)oxi)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic compound known for its intriguing molecular structure and potential applications in various fields. Its unique combination of pyrazole, pyridazine, and pyrrolidine rings renders it a molecule of interest for both chemical research and potential therapeutic applications.
Aplicaciones Científicas De Investigación
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of scientific research applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Medicine: : Investigated for its potential use as a pharmacophore in the design of new therapeutic agents.
Industry: : Utilized in the synthesis of materials with specific properties for industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone generally involves multi-step procedures. A typical approach starts with the preparation of key intermediates:
Formation of the pyrazole ring: : This involves the cyclization of suitable precursors under conditions such as refluxing in the presence of catalysts like sodium hydroxide or acid media.
Pyrrolidine synthesis: : The pyrrolidine moiety can be synthesized using methods like reductive amination.
Final coupling: : The pyrazole and pyrrolidine intermediates are then coupled with 6-methoxypyridazine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized using continuous flow chemistry or automated synthesis systems to enhance yield, reduce waste, and ensure reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Introducing oxidizing agents like potassium permanganate may result in oxidative degradation or transformation of the pyrazole ring.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) could reduce the ketone functional group if present.
Substitution: : The methoxy group on the pyridazine ring may be subjected to nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: : Possible formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted derivatives, depending on the substituent introduced.
Mecanismo De Acción
The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, influencing the biological pathways and leading to the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-dimethyl-1H-pyrazol-4-yl)(2-pyrrolidin-1-yl)ethanone
(5-methoxy-2-pyridazinyl)pyrrolidine-1-carboxylate
(4-pyridazin-3-yl)(5-methyl-1H-pyrazol-3-yl)methanone
Uniqueness
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which provides distinct reactivity patterns and binding capabilities compared to other similar compounds. This uniqueness is essential for its application in targeted chemical synthesis and potential therapeutic uses.
That wraps up the detailed exploration of (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Propiedades
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-14(10(2)17-16-9)15(21)20-7-6-11(8-20)23-13-5-4-12(22-3)18-19-13/h4-5,11H,6-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSVXNOTXYIEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2361817.png)




![1-(2-chlorophenyl)-N-[(2-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2361826.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-methoxyphenyl)propionamide](/img/structure/B2361827.png)


![2-(4-Fluorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide](/img/structure/B2361831.png)



![[(2-Thienylmethyl)thio]acetic acid](/img/structure/B2361840.png)
